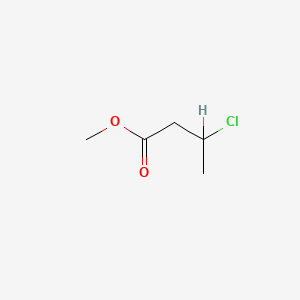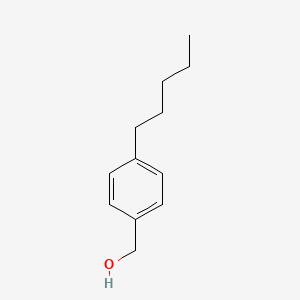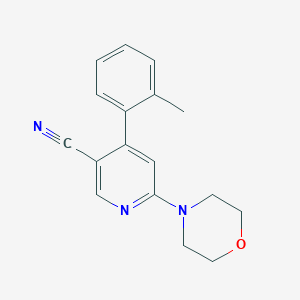
5-Cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine
Overview
Description
5-Cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine, also known as JNJ-1930942, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous scientific studies.
Scientific Research Applications
Insecticidal Properties
5-Cyano pyridine derivatives have been studied for their potential as insecticides. One study synthesized and tested the insecticidal activity of various pyridine derivatives, including compounds similar to 5-Cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine, against the cowpea aphid. The results indicated significant aphidicidal activities, suggesting potential applications in pest control (Bakhite et al., 2014).
Cardiovascular Research
Pyridine derivatives have been explored for their cardiotonic properties. A study on 5-cyano-4-(4-pyridinyl)-substituted 2(1H)-pyridinethiones revealed compounds with remarkable positive inotropic potency and vasodilator activity. The molecular and crystal structure of these compounds was analyzed, providing insights into their potential as cardiotonic agents (Hagen et al., 1989).
Photophysical Studies
Research has been conducted on the photophysical properties of pyridine compounds, including 2-morpholino pyridine analogs. A study focused on their fluorescence quantum yields in various solvents and the solid state, exploring their potential as highly emissive fluorophores. This research is valuable for developing new materials for optical applications (Hagimori et al., 2019).
Antimicrobial Activities
Certain pyridine derivatives have been evaluated for their antimicrobial properties. A study synthesized 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, assessing their effectiveness against leukemia in vitro and in vivo. These compounds demonstrated significant biological activity, highlighting their potential in antimicrobial and antineoplastic research (Liu et al., 1996).
properties
IUPAC Name |
4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-4-2-3-5-15(13)16-10-17(19-12-14(16)11-18)20-6-8-21-9-7-20/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHWTUYCOIGIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459193 | |
| Record name | 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
CAS RN |
825638-01-5 | |
| Record name | 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




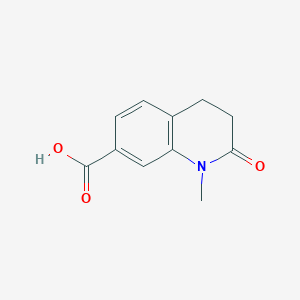
![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)


![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)




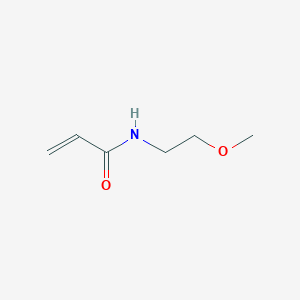
![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
